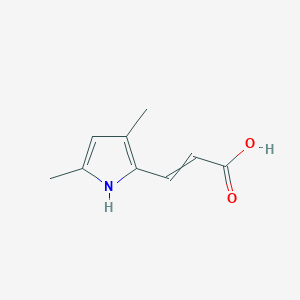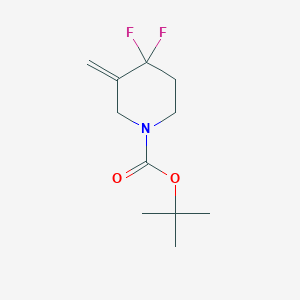
1-Boc-4,4-difluoro-3-methylenepiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4,4-difluoro-3-methylenepiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, two fluorine atoms at the 4-position, and a methylene group at the 3-position of the piperidine ring
Métodos De Preparación
The synthesis of 1-Boc-4,4-difluoro-3-methylenepiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and fluorinating agents.
Boc Protection: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amine functionality.
Methylene Introduction: The methylene group is introduced at the 3-position through appropriate alkylation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Boc-4,4-difluoro-3-methylenepiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Oxidation and Reduction: The methylene group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of saturated derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for deprotection, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-4,4-difluoro-3-methylenepiperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of novel materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-Boc-4,4-difluoro-3-methylenepiperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
Comparación Con Compuestos Similares
1-Boc-4,4-difluoro-3-methylenepiperidine can be compared with other similar compounds such as:
1-Boc-4-(methylamino)piperidine: This compound has a methylamino group instead of a methylene group, leading to different chemical reactivity and biological activity.
1-Boc-5,5-difluoro-3-piperidinecarboxylic acid: This compound has a carboxylic acid group at the 3-position, which affects its solubility and reactivity.
1-Boc-4-(fluoromethyl)-4-hydroxypiperidine: The presence of a hydroxyl group at the 4-position introduces additional hydrogen bonding interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methylene groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17F2NO2 |
|---|---|
Peso molecular |
233.25 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h1,5-7H2,2-4H3 |
Clave InChI |
IGMLWCYOBPBLPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(=C)C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


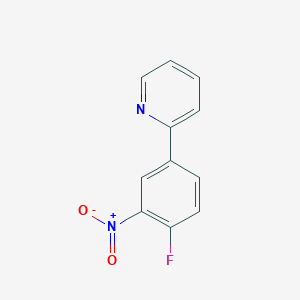
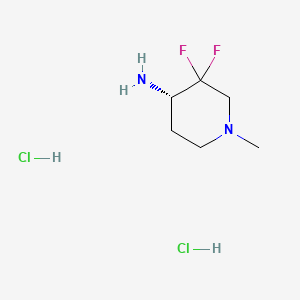
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)
![(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12440921.png)
![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12440923.png)
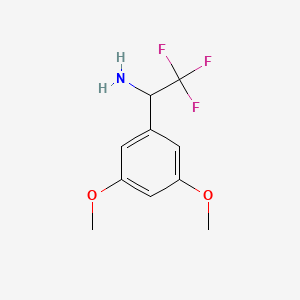
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12440928.png)
![2H,6H,7H,8H,9H-[1,3]Dioxolo[4,5-f]isoquinoline](/img/structure/B12440942.png)
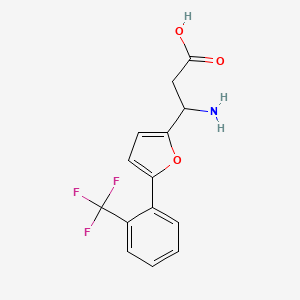
![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)



